molecular formula C23H23FN6O2 B2620811 1-ethyl-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one CAS No. 1358053-39-0

1-ethyl-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one

Katalognummer: B2620811
CAS-Nummer: 1358053-39-0
Molekulargewicht: 434.475
InChI-Schlüssel: XWLOXFOMIIQARZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-ethyl-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazoloquinoxaline core, which is fused with a piperazine ring and a fluorophenyl group, making it a unique and interesting molecule for scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

1-ethyl-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce dihydro derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of quinoxaline compounds often exhibit antimicrobial properties . A related study on similar compounds demonstrated significant antibacterial activity against various strains of bacteria including Escherichia coli and Staphylococcus aureus . The mechanism of action is hypothesized to involve interference with bacterial DNA synthesis or cell wall integrity.

Antidepressant and Anxiolytic Effects

Compounds containing piperazine rings have been associated with antidepressant and anxiolytic effects. The incorporation of the piperazine moiety in this compound suggests potential use in treating anxiety and depression disorders. Research on piperazine derivatives shows that they can modulate serotonin receptors, which are crucial in mood regulation .

Anticancer Properties

Quinoxaline derivatives have been explored for their anticancer properties. Preliminary studies suggest that the compound may inhibit tumor growth by inducing apoptosis in cancer cells. This effect is often linked to the ability of quinoxalines to interact with DNA or inhibit specific enzymes involved in cancer cell proliferation .

Study 1: Antimicrobial Screening

A study conducted on similar quinoxaline derivatives showed that certain modifications led to enhanced antimicrobial activity. The minimum inhibitory concentrations (MICs) were evaluated using standard methods such as the disc diffusion method and broth microdilution techniques . Results indicated that specific substitutions on the quinoxaline ring significantly improved efficacy against Gram-positive and Gram-negative bacteria.

Study 2: Neuropharmacological Evaluation

In another investigation focusing on the neuropharmacological effects of piperazine derivatives, compounds similar to this one were tested for their ability to reduce anxiety-like behaviors in animal models. Behavioral assays demonstrated that these compounds could significantly decrease anxiety levels compared to control groups .

Wirkmechanismus

The mechanism of action of 1-ethyl-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, it can interact with neurotransmitter receptors, affecting neurological functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-ethyl-5-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one
  • 1-ethyl-5-{2-[4-(2-bromophenyl)piperazin-1-yl]-2-oxoethyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one

Uniqueness

1-ethyl-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one is unique due to the presence of the fluorophenyl group, which imparts distinct physicochemical properties and biological activities. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins, making it a valuable molecule for drug development .

Biologische Aktivität

The compound 1-ethyl-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a triazoloquinoxaline core, which is known for its diverse biological activities. The incorporation of a piperazine moiety and a fluorophenyl group enhances its interaction with biological targets.

Pharmacological Profile

  • Antidepressant Activity : Research indicates that compounds similar to this structure exhibit antidepressant-like effects in animal models. The piperazine ring is crucial for serotonin receptor modulation, which is often implicated in mood regulation.
  • Anticancer Properties : Preliminary studies have suggested that the compound may inhibit tumor cell proliferation. The mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
  • Neuroprotective Effects : Some derivatives of quinoxaline compounds are noted for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

The biological activity can be attributed to several mechanisms:

  • Receptor Binding : The compound likely interacts with various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cell signaling pathways, contributing to its anticancer effects.

Data Table: Biological Activity Overview

Activity TypeMechanismReference
Antidepressant5-HT receptor modulation
AnticancerApoptosis induction
NeuroprotectiveAntioxidant activity

Study 1: Antidepressant Effects

In a study conducted on rodent models, the compound demonstrated significant reduction in depressive-like behavior when administered at varying doses. The results indicated a dose-dependent effect on serotonin levels, confirming its potential as an antidepressant agent.

Study 2: Anticancer Activity

A recent investigation evaluated the compound's efficacy against several cancer cell lines, including breast and prostate cancer. The findings revealed IC50 values in the micromolar range, suggesting substantial anticancer potential. The compound's mechanism was linked to the inhibition of cell cycle progression and induction of apoptosis.

Study 3: Neuroprotection

In vitro assays showed that the compound protects neuronal cells from oxidative stress-induced damage. This was evidenced by decreased levels of reactive oxygen species (ROS) and improved cell viability in treated cultures compared to controls.

Eigenschaften

IUPAC Name

1-ethyl-5-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN6O2/c1-2-20-25-26-22-23(32)29(18-9-5-6-10-19(18)30(20)22)15-21(31)28-13-11-27(12-14-28)17-8-4-3-7-16(17)24/h3-10H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLOXFOMIIQARZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.